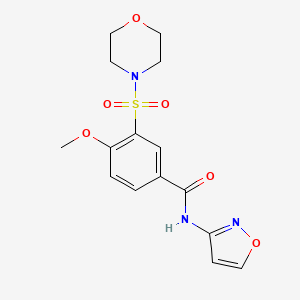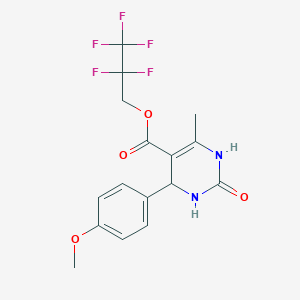![molecular formula C17H14ClF4N3O B5239885 2-(2-chloro-6-fluorophenyl)-N-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B5239885.png)
2-(2-chloro-6-fluorophenyl)-N-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-6-fluorophenyl)-N-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-chloro-6-fluoroaniline with ethyl chloroacetate to form an intermediate, which is then cyclized with 4-(trifluoromethyl)benzylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to meet regulatory standards.
化学反应分析
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce amine derivatives.
科学研究应用
2-(2-chloro-6-fluorophenyl)-N-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用机制
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-chloro-6-fluorophenylacetic acid: Shares the chloro and fluoro groups but lacks the quinazolinyl and trifluoromethyl groups.
2-chloro-6-fluoroanisole: Contains chloro and fluoro groups but differs in the presence of a methoxy group instead of the acetamide and quinazolinyl groups.
Uniqueness
The uniqueness of 2-(2-chloro-6-fluorophenyl)-N-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.
属性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF4N3O/c18-11-5-3-6-12(19)10(11)8-14(26)24-16-23-13-7-2-1-4-9(13)15(25-16)17(20,21)22/h3,5-6H,1-2,4,7-8H2,(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOVACFWVRAEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)NC(=O)CC3=C(C=CC=C3Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-chloro-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5239821.png)
![1-Chloro-3-[5-(3-chlorophenoxy)pentoxy]benzene](/img/structure/B5239828.png)

![4-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B5239832.png)
![N-[4-(butylthio)phenyl]-2,2-diphenylacetamide](/img/structure/B5239837.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5239848.png)





![8-methoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline](/img/structure/B5239907.png)

